molecular formula C14H12ClN3O4S2 B1684377 Indisulam CAS No. 165668-41-7

Indisulam

Cat. No.: B1684377
CAS No.: 165668-41-7
M. Wt: 385.8 g/mol
InChI Key: SETFNECMODOHTO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Indisulam, an aryl sulfonamide, primarily targets the RNA splicing factor RBM39 . RBM39 is a critical component of the spliceosome, a complex that is essential for the proper splicing of pre-mRNA. By targeting RBM39, this compound can influence RNA splicing and, consequently, gene expression .

Mode of Action

This compound acts as a molecular glue, promoting the interaction between RBM39 and the DCAF15 E3 ligase substrate receptor . This interaction leads to the ubiquitination of RBM39, marking it for degradation by the proteasome . As a result, RBM39 levels decrease, leading to an accumulation of splicing errors and inhibition of cell growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the RNA splicing pathway. By degrading RBM39, this compound disrupts the normal functioning of the spliceosome, leading to errors in RNA splicing . This disruption can affect multiple downstream pathways, as the splicing of pre-mRNA is a critical step in gene expression. Additionally, this compound has been found to inhibit the expression of topoisomerase IIα (TOP2A), a key enzyme involved in DNA replication and transcription .

Result of Action

The molecular effect of this compound is the degradation of RBM39, leading to disruption of RNA splicing . On a cellular level, this results in growth inhibition and can induce senescence in cancer cells . In multiple myeloma cells, this compound has been shown to cause DNA damage and inhibit cell proliferation .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect this compound’s action. It has been found that this compound can synergize with certain drugs, such as melphalan, to enhance its anti-tumor effect . Additionally, the genetic makeup of the individual, including mutations in the target RBM39 or components of the degradation complex, can influence the sensitivity or resistance to this compound

Future Directions

Indisulam shows promise as a therapeutic approach for high-risk neuroblastoma . With emerging data identifying the expression of DCAF15 as a potential biomarker for activity, the combination of this compound with other drugs should be studied in a biomarker-driven trial or in patients who have splicing factor mutations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Indisulam is synthesized through a multi-step process involving the reaction of 3-chloroindole with benzenesulfonyl chloride in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The intermediate compounds are then further reacted with sulfonamide derivatives to yield this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Indisulam undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: this compound’s uniqueness lies in its dual functionality as both a sulfonamide and an indole derivative, allowing it to interact with multiple molecular targets. Its ability to induce degradation of RBM39 and cause aberrant splicing sets it apart from other anticancer agents .

This compound continues to be a subject of extensive research due to its potential therapeutic applications and unique chemical properties. Its role in cancer treatment and its mechanism of action make it a promising candidate for further development and clinical use.

Properties

IUPAC Name

4-N-(3-chloro-1H-indol-7-yl)benzene-1,4-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O4S2/c15-12-8-17-14-11(12)2-1-3-13(14)18-24(21,22)10-6-4-9(5-7-10)23(16,19)20/h1-8,17-18H,(H2,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETFNECMODOHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N)NC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168008
Record name Indisulam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

E7070 is a novel sulfonamide antitumoragent that exhibits potent antitumoractivity in vitro and in vivo. This compound affects cell cycleprogression in human tumor cells
Record name Indisulam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06370
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

165668-41-7
Record name Indisulam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165668-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indisulam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165668417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indisulam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06370
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Indisulam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDISULAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ98J3NM90
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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